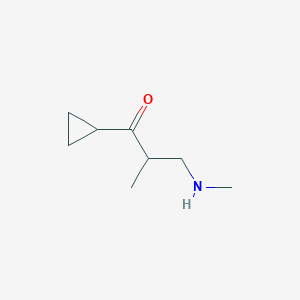![molecular formula C10H20N2 B13162560 1-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933716-23-5](/img/structure/B13162560.png)
1-Methyl-1,4-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nitrogen atoms within a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with Grubbs catalysts . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxamic acid derivatives.
Reduction: Reduction reactions yield alcohols and other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include oxamic acid derivatives, alcohols, and various substituted spirocyclic compounds .
Applications De Recherche Scientifique
1-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom, which imparts different chemical properties and biological activities.
3,9-Diazaspiro[5.5]undecane: This compound is known for its activity as a γ-aminobutyric acid type A receptor antagonist.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: These compounds exhibit unique reactivity due to the presence of oxygen and nitrogen atoms in the spirocyclic framework.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
933716-23-5 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-methyl-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-9-10(12)5-3-2-4-6-10/h11H,2-9H2,1H3 |
Clé InChI |
JEULWRNDCDRAIW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)

![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)


![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)



![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)


